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2-Methylphenol, commonly known as o-cresol, is an organic compound with the formula
CHsCeHa(OH).[1][2] It is a derivative of phenol and serves as a crucial intermediate in the
production of various chemicals.[1] In advanced research, particularly within pharmaceutical
and environmental analysis, stable isotope-labeled internal standards are indispensable for
achieving accurate and reliable quantification.[3] Deuterium-labeled compounds, such as 2-
Methylphenol-d2, are instrumental in correcting for analyte loss during sample preparation and
mitigating matrix effects in mass spectrometry-based assays.[3]

The designation "d2" indicates that two hydrogen atoms in the molecule have been replaced by
deuterium (2H), a heavy isotope of hydrogen. However, the name "2-Methylphenol-d2" is
ambiguous without specifying the location of these deuterium atoms. Commercially, various
deuterated isotopologues exist, such as those with deuterium on the methyl group (e.g., 2-
(Methyl-d3)phenol) or perdeuterated versions (e.g., 0-Cresol-d7).[4]

For the purpose of this technical guide, we will focus on a chemically stable and synthetically
plausible isomer: 2-Methylphenol-3,5-d2. This choice is informed by the existence of related
compounds, such as 4,6-Dinitro-2-methylphenol (ring-D2, 98%), which features deuteration at
the 3 and 5 positions of the aromatic ring.
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Part 1: Elucidation of the Chemical Structure

The core of this guide focuses on the precise chemical structure and identification of 2-
Methylphenol-3,5-d2.

Molecular Structure

The foundational structure is that of 2-methylphenol, which consists of a benzene ring
substituted with a hydroxyl (-OH) group and a methyl (-CHs) group at adjacent (ortho)
positions. In our selected isomer, the hydrogen atoms at positions 3 and 5 on the aromatic ring
are replaced by deuterium atoms.

Key ldentifiers for 2-Methylphenol-3,5-d2:

Identifier Value Source
IUPAC Name 2-Methyl-3,5-dideuteriophenol N/A
Molecular Formula C7HeD20 N/A
Molecular Weight 110.15 g/mol N/A
Parent CAS Number 95-48-7 (for 2-Methylphenol) [11[5]16]

Physicochemical Properties

The physicochemical properties of 2-Methylphenol-3,5-d2 are expected to be very similar to its
non-deuterated counterpart, with a slight increase in molecular weight.

Properties of 2-Methylphenol (o-Cresol):
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Property Value Source
Appearance Colorless solid [1]
Molecular Weight 108.14 g/mol [1][6]
Boiling Point 191 °C [7]
Melting Point 29-31 °C [7]
Solubility in Water 23,000 mg/L at 20 °C [8]

Part 2: Synthesis and Isotopic Purity
Synthetic Approach

While various methods exist for the synthesis of deuterated aromatic compounds, a common
approach for selective ring deuteration of phenols involves acid- or base-catalyzed H-D
exchange in the presence of a deuterium source like deuterium oxide (D20). The hydroxyl
group is an activating ortho-, para-director, making the positions adjacent and opposite to it
susceptible to electrophilic substitution. To achieve 3,5-deuteration on 2-methylphenol, a multi-
step synthesis would likely be employed to direct the deuterium to the specific meta-positions
relative to the hydroxyl group. One plausible, though not definitively published, route could
involve:

» Protection of the hydroxyl group: To prevent unwanted side reactions.

 Directed ortho-lithiation followed by quenching with D20: This would not be ideal for the 3,5
positions.

o A more likely route involves electrophilic deuteration of a precursor where directing groups
force the deuterium into the desired positions, followed by conversion to the final 2-
methylphenol structure.

A general method for deuteration involves heating the organic compound with deuterium oxide
under pressure, sometimes with a catalyst.[9]

Isotopic Purity
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The isotopic purity of a deuterated standard is a critical parameter. It is defined as the

percentage of the deuterated compound relative to all isotopic variants. For use as an internal

standard, an isotopic purity of 298% is typically required.[3] This is determined analytically,

most commonly by mass spectrometry.

Part 3: Analytical Characterization Workflow

Confirming the structure and purity of 2-Methylphenol-3,5-d2 requires a combination of

spectroscopic techniques. The following workflow is a self-validating system to ensure the

identity of the compound.
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Caption: Workflow for the structural confirmation of 2-Methylphenol-3,5-d2.
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Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the molecular weight and isotopic
enrichment.

o Expected Observation: The electron ionization mass spectrum of 2-Methylphenol-3,5-d2
would show a molecular ion (M*) peak at m/z 110. In contrast, the non-deuterated 2-
methylphenol has a molecular weight of 108.14 g/mol , with a molecular ion peak at m/z 108.
[10] The relative intensities of the peaks at m/z 108, 109, and 110 would be used to calculate
the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the exact location of the deuterium atoms.

e 1H NMR: In the proton NMR spectrum of 2-Methylphenol-3,5-d2, the signals corresponding
to the protons at the 3 and 5 positions of the aromatic ring would be absent or significantly
diminished compared to the spectrum of unlabeled 2-methylphenol. The remaining signals
for the protons at positions 4 and 6, the methyl protons, and the hydroxyl proton would be
present.

¢ 2H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to
the deuterium atoms at the 3 and 5 positions, providing direct evidence of their location.

e 13C NMR: The carbon signals for C-3 and C-5 would show coupling to deuterium (C-D
coupling), typically appearing as a triplet (due to the spin I=1 of deuterium), and their
intensity would be lower compared to the spectrum of the unlabeled compound.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of C-D bonds.

o Expected Observation: The IR spectrum would exhibit characteristic C-D stretching
vibrations. These bands typically appear in the region of 2100-2300 cm~1, which is a lower
frequency than the C-H stretching bands (around 3000 cm~1). The characteristic broad O-H
stretch would still be present around 3300-3600 cm~1.
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Part 4: Applications in Drug Development and
Research

The primary application of 2-Methylphenol-d2 is as an internal standard for quantitative
analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Internal Standard in Quantitative Analysis

In drug metabolism and pharmacokinetic studies, researchers need to accurately measure the
concentration of drugs, metabolites, or biomarkers in complex biological matrices like blood or
urine. Deuterated internal standards are ideal for this purpose because:

o Co-elution: They have nearly identical chromatographic retention times to the non-deuterated
analyte.

» Similar lonization Efficiency: They behave similarly in the mass spectrometer's ion source.

» Mass Differentiation: They are easily distinguished from the analyte by their difference in
mass.

By adding a known amount of 2-Methylphenol-d2 to a sample, any loss of the target analyte
(unlabeled 2-methylphenol) during sample extraction, handling, and analysis can be corrected
for, leading to highly accurate and precise quantification.

Mechanistic Studies

Deuterated compounds can also be used in mechanistic studies to investigate the kinetic
isotope effect (KIE). If a C-H bond is broken in the rate-determining step of a reaction, replacing
the hydrogen with deuterium will slow down the reaction rate. This can provide valuable
insights into reaction mechanisms, such as those involved in enzymatic catalysis or drug
metabolism by cytochrome P450 enzymes.

Conclusion

While the term "2-Methylphenol-d2" lacks specificity, this guide has provided a comprehensive
technical overview based on the plausible and stable isomer, 2-Methylphenol-3,5-d2. The

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

analytical workflow described herein provides a robust, self-validating system for the structural
confirmation and purity assessment of this and other deuterated compounds. For researchers
in drug development and related fields, a thorough understanding of the synthesis and
characterization of such isotopically labeled standards is paramount for generating reliable and
high-quality data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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